ciwujianoside D2
Description
Ciwujianoside D2 is an oleanane-type triterpenoid saponin isolated from Acanthopanax senticosus (Siberian ginseng). Its molecular formula is C₅₄H₈₄O₂₂, with a molecular weight of 1084.5454 g/mol . Structurally, it features an oleanolic acid aglycone core with mono- or di-saccharide chains attached, distinguishing it from other saponins in the same plant. This compound has been identified as a chemical marker for differentiating Acanthopanax species due to its unique phytochemical profile . While its specific pharmacological roles are under investigation, preliminary studies suggest involvement in antioxidant and sedative-hypnotic activities .
Properties
CAS No. |
114892-57-8 |
|---|---|
Molecular Formula |
C54H84O22 |
Molecular Weight |
1085.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C54H84O22/c1-23-11-16-54(18-17-52(7)26(27(54)19-23)9-10-32-51(6)14-13-33(50(4,5)31(51)12-15-53(32,52)8)74-46-40(63)35(58)28(56)20-69-46)49(67)76-48-42(65)38(61)36(59)29(72-48)21-70-45-43(66)39(62)44(30(73-45)22-68-25(3)55)75-47-41(64)37(60)34(57)24(2)71-47/h9,24,27-48,56-66H,1,10-22H2,2-8H3/t24-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36+,37+,38-,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,51-,52+,53+,54-/m0/s1 |
InChI Key |
XPCKJVBBSBPFQL-NMXMOXERSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)O)O)O)COC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)O)O)O)COC(=O)C)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ciwujianoside D2 involves complex organic reactions. Typically, it is extracted from the roots or leaves of Acanthopanax senticosus using solvent extraction methods. The process involves multiple steps of purification, including chromatography techniques to isolate the compound in its pure form .
Industrial Production Methods
Industrial production of this compound is primarily based on large-scale extraction from Acanthopanax senticosus. The plant material is processed using solvents like ethanol or methanol, followed by filtration and concentration. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Ciwujianoside B Metabolism
A study on ciwujianoside B identified 42 metabolites via UPLC-Fusion Lumos Orbitrap mass spectrometry in rat biological samples (urine, plasma, feces). Key metabolic pathways include:
| Metabolic Pathway | Typical Examples |
|---|---|
| Deglycosylation | Loss of sugar moieties |
| Acetylation | Addition of acetyl groups |
| Hydroxylation | Introduction of hydroxyl groups |
| Oxidation | Formation of ketones or epoxides |
| Glycosylation | Attachment of new sugar units |
| Glucuronidation | Addition of glucuronic acid |
Key Observations :
-
The parent compound M₀ (ciwujianoside B) undergoes sequential fragmentation, losing sugar units (e.g., rhamnose, glucose) and forming aglycone derivatives .
-
Fragment ions (e.g., m/z 717.4 → 571.3 → 553.4 → 439.3) indicate stepwise deglycosylation .
-
Acetylation and hydroxylation were observed in multiple metabolites, suggesting enzymatic modification in vivo .
Vitamin D₂ Metabolism
Vitamin D₂ undergoes hydroxylation via cytochrome P450 enzymes, producing bioactive metabolites:
| Metabolite | Formation Pathway |
|---|---|
| 20-Hydroxyvitamin D₂ | Initial hydroxylation at C-20 |
| 17,20-Dihydroxyvitamin D₂ | Subsequent hydroxylation at C-17 |
| 1α,24-Dihydroxyvitamin D₂ | Further hydroxylation at C-1 |
| 1α,25-Dihydroxyvitamin D₂ | Most biologically active form |
Key Findings :
-
Hydroxylation at C-20 and C-17 occurs in adrenal mitochondria, inhibited by aminoglutethimide (a P450scc inhibitor) .
-
20-Hydroxyvitamin D₂ and 17,20-dihydroxyvitamin D₂ exhibit biological activity comparable to vitamin D₂, inhibiting DNA synthesis in keratinocytes .
-
In humans, 24-hydroxyvitamin D₂ and 1,24-dihydroxyvitamin D₂ are detectable, with renal involvement in their synthesis .
Electrochemical Boosting of Reactions
While not directly related to ciwujianoside or vitamin D₂, a UChicago study highlights electrochemistry’s potential to enhance chemical reactions. By leveraging electrode interactions, researchers aim to design greener, more efficient processes .
Low-Temperature Reaction Dynamics
In studies of C(¹D) + H₂/D₂ reactions, ring polymer molecular dynamics (RPMD) simulations align closely with experimental rate constants, demonstrating temperature dependence and PES contributions .
Scientific Research Applications
Ciwujianoside D2 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in phytochemical studies and for the development of analytical methods.
Biology: Studied for its effects on cellular processes, including apoptosis and inflammation.
Industry: Utilized in the formulation of dietary supplements and functional foods for its health benefits.
Mechanism of Action
The mechanism of action of ciwujianoside D2 involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of key proteins involved in inflammation and apoptosis, such as tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL1β), and caspase-3 (CASP3). These interactions help reduce inflammation and promote cell survival, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Key Observations :
- Sugar Chain Variations: The number and position of glycosyl units (e.g., rhamnose, arabinose, glucose) significantly influence solubility and bioavailability. For example, ciwujianoside B’s five-sugar chain enhances metabolic stability compared to D2’s shorter chains .
- Functional Groups: Hydroxylation at C-23 (hederasaponin B) or carboxylation at C-28 (ciwujianoside B) modulates bioactivity.
2.2 Metabolic Pathways
- Deglycosylation: The primary metabolic reaction, mediated by gut microbiota, removes sugar moieties to produce absorbable aglycones . For example, ciwujianoside B generates 13 deglycosylated metabolites (e.g., M30, M33) .
- Phase I/II Reactions: Hydroxylation, oxidation, and glucuronidation further modify metabolites. Ciwujianoside B produces 31 phase I and 7 phase II metabolites .
Divergences :
- Excretion Routes: Ciwujianoside B is excreted primarily via feces (38 metabolites), while D2’s excretion profile remains unstudied .
- Metabolite Abundance: Deglycosylation products (e.g., M30 in ciwujianoside B) dominate in plasma and feces, suggesting similar patterns for D2 .
2.4 Phytochemical Distribution
- This compound: Primarily in Acanthopanax leaves, clustered with flavonoids (e.g., hyperoside) and terpenoids .
- Ciwujianoside C3: Accumulates in roots and leaves, with higher concentrations in mature plants .
- Hederasaponin B : Found in multiple organs but enriched in roots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
